molecular formula C10H17N3S B8414744 5-(4-Isopropylpiperazin-1-yl)thiazole

5-(4-Isopropylpiperazin-1-yl)thiazole

Cat. No.: B8414744
M. Wt: 211.33 g/mol
InChI Key: UUKOLNCQFUNNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Isopropylpiperazin-1-yl)thiazole is a synthetic organic compound featuring a thiazole core linked to a 4-isopropylpiperazine moiety. The molecular framework integrates a five-membered thiazole ring, a heterocycle known for its aromaticity and presence in biomolecules like vitamin B1, with a substituted piperazine, a privileged scaffold in medicinal chemistry. This combination makes the compound a valuable intermediate for constructing more complex molecules, particularly in drug discovery. The primary research applications of this compound leverage its hybrid structure. The thiazole ring can function as a pharmacophore or a bioisostere for pyridines and other aromatic systems, while the piperazine group, especially with its isopropyl substitution, often improves aqueous solubility and influences the molecule's pharmacokinetic profile. This compound is principally used in the synthesis of novel chemical entities for biological screening. It serves as a key building block in the development of potential antimicrobial agents, as evidenced by research on structurally related piperazinyl-thiazole and thiazolidinone hybrids, which have shown promising in vitro activity against various bacteria and fungi . For research purposes only. Not intended for diagnostic or therapeutic use. The product is offered with guaranteed purity, and structural characterization is typically confirmed by analytical techniques including 1 H NMR, 13 C NMR, and mass spectrometry. Researchers can request detailed spectral data and a certificate of analysis.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

5-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C10H17N3S/c1-9(2)12-3-5-13(6-4-12)10-7-11-8-14-10/h7-9H,3-6H2,1-2H3

InChI Key

UUKOLNCQFUNNIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Structural Comparison of Thiazole and Pyridine Derivatives
Compound Core Structure Substituents Key Structural Notes
5-(4-Isopropylpiperazin-1-yl)thiazole Thiazole 4-Isopropylpiperazine at C5 Planar thiazole; piperazine introduces steric bulk
Compound 4 () Thiazole 4-(4-Chlorophenyl), 5-(4-fluorophenyl)-pyrazole-triazole Isostructural with triclinic symmetry; partial planarity disrupted by fluorophenyl
5-(4-Methylpiperazin-1-yl)pyridin-2-amine Pyridine 4-Methylpiperazine at C5 Similar synthesis route; reduced steric bulk vs. isopropyl
Compound 24a () Isoxazole-pyrazoline Thiazole-clubbed pyrazoline carbothioamide Non-planar due to dihydro-pyrazole; methoxy groups enhance solubility

Key Observations :

  • Thiazole derivatives (e.g., Compound 4) exhibit conformational flexibility, whereas the pyridine analogue () maintains rigidity.
  • Steric effects from isopropylpiperazine in the target compound may hinder binding to flat enzymatic pockets compared to methylpiperazine derivatives .
Table 2: Functional Comparison
Compound Reported Activity Mechanism Insights Reference
This compound Not explicitly reported Hypothesized CNS or antimicrobial activity*
Compound 24a () Potent antimycobacterial (MIC < 1 µM) Targets mycobacterial cell wall synthesis
Pyrazolo-triazolopyrimidines () Kinase inhibition (e.g., JAK/STAT) Planar heterocycles mimic ATP

Notes:

  • The target compound’s piperazine-thiazole motif is structurally analogous to kinase inhibitors () but lacks direct activity data.
  • Compound 24a’s antimycobacterial efficacy highlights the role of thiazole-carbothioamide hybrids in infectious disease research .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 5-chlorothiazole (1.0 equiv) is reacted with 4-isopropylpiperazine (1.2 equiv) in dimethylformamide (DMF) at 100°C for 12–24 hours, using potassium carbonate (2.0 equiv) as a base. The reaction proceeds via a two-step mechanism: (1) deprotonation of the piperazine’s secondary amine to enhance nucleophilicity and (2) aromatic substitution at the electron-deficient 5-position of the thiazole ring.

Key Data:

  • Yield : 68–75% after column chromatography.

  • Purity : >95% (HPLC).

  • Side Products : <5% bis-alkylation (due to excess piperazine).

This method benefits from readily available starting materials but requires rigorous temperature control to minimize side reactions.

Copper-Catalyzed Ullmann-Type Coupling

For substrates with poor leaving-group aptitude, copper-mediated Ullmann coupling offers an alternative pathway. This method is particularly effective for coupling 5-bromothiazole with 4-isopropylpiperazine.

Catalytic System and Mechanism

A mixture of 5-bromothiazole (1.0 equiv), 4-isopropylpiperazine (1.5 equiv), copper(I) iodide (10 mol%), and L-proline (20 mol%) in dimethyl sulfoxide (DMSO) is heated at 120°C for 18 hours. The reaction proceeds through a single-electron transfer (SET) mechanism, where the copper catalyst facilitates oxidative addition and reductive elimination steps.

Key Data:

  • Yield : 60–65%.

  • Limitations : Requires stoichiometric copper, complicating purification.

  • Substrate Scope : Effective for electron-deficient thiazoles.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling represents a high-yield route for constructing the C–N bond between 5-bromothiazole and 4-isopropylpiperazine. This method leverages the versatility of Buchwald-Hartwig amination to achieve regioselective coupling.

Catalytic Conditions

A mixture of 5-bromothiazole (1.0 equiv), 4-isopropylpiperazine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 equiv) in toluene is refluxed at 110°C for 24 hours. The bulky Xantphos ligand suppresses β-hydride elimination, ensuring efficient coupling.

Key Data:

  • Yield : 78–82%.

  • Advantages : Tolerant of steric hindrance; scalable.

  • Cost : High due to palladium catalysts.

Hantzsch Thiazole Synthesis with Pre-Functionalized Components

The classical Hantzsch thiazole synthesis can be adapted to incorporate the 4-isopropylpiperazine group during ring formation. This one-pot method involves cyclocondensation of a thioamide derivative with an α-halo ketone bearing the piperazine moiety.

Synthetic Procedure

A thioamide derived from 4-isopropylpiperazine (1.0 equiv) is reacted with ethyl 2-chloroacetoacetate (1.2 equiv) in ethanol under reflux for 6 hours. The reaction proceeds via thioamide enolization, followed by cyclization and aromatization.

Key Data:

  • Yield : 55–60%.

  • Challenges : Limited availability of functionalized thioamides.

Post-Synthetic Modification via Lithiation

Directed ortho-lithiation offers a regioselective route to introduce the piperazine group. Thiazole is treated with lithium diisopropylamide (LDA) at −78°C, generating a lithiated intermediate at position 5, which is quenched with 4-isopropylpiperazine.

Reaction Specifics

  • Lithiating Agent : LDA (2.2 equiv) in tetrahydrofuran (THF) at −78°C.

  • Quenching : Addition of 4-isopropylpiperazine (1.5 equiv) at −78°C, followed by warming to room temperature.

Key Data:

  • Yield : 50–58%.

  • Regioselectivity : >90% substitution at position 5.

Comparative Analysis of Methods

MethodStarting MaterialConditionsYield (%)AdvantagesLimitations
Nucleophilic Substitution5-ChlorothiazoleK2CO3, DMF, 100°C68–75Simple, cost-effectiveLimited to activated substrates
Ullmann Coupling5-BromothiazoleCuI, L-proline, DMSO, 120°C60–65Broad substrate scopeCopper residues complicate purification
Buchwald-Hartwig5-BromothiazolePd2(dba)3, Xantphos, 110°C78–82High yield, scalableExpensive catalysts
Hantzsch SynthesisThioamideEthanol, reflux55–60One-pot synthesisLow yield, specialized reagents
LithiationThiazoleLDA, THF, −78°C50–58RegioselectiveCryogenic conditions required

Q & A

Q. What are the optimal synthetic routes and purification methods for 5-(4-Isopropylpiperazin-1-yl)thiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling isopropylpiperazine with thiazole derivatives. Key steps include:
  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while ethanol or acetone aids recrystallization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC ensures high purity (>95%) .
  • Yield Improvement : Refluxing at 80–100°C for 6–12 hours maximizes product formation .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., isopropylpiperazine protons at δ 1.2–1.4 ppm; thiazole C=S at ~165 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 282.38) .
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 63.8%, H: 8.6%) .
  • X-ray Crystallography : Resolve crystal packing and bond angles for absolute configuration validation .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • NF-κB Inhibition : Use LPS-stimulated RAW 264.7 macrophages; measure TNF-α suppression via ELISA .
  • Antimicrobial Activity : Employ broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How to design rigorous pharmacological studies to evaluate efficacy and safety?

  • Methodological Answer :
  • Experimental Design : Use randomized block designs with split-plot arrangements (e.g., dose-response as main plots, cell lines as subplots) .
  • Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle-treated groups .
  • Dose Optimization : Conduct preliminary range-finding experiments (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ .
  • Long-term Stability : Assess compound degradation under varying pH (3–10) and temperatures (4–37°C) over 30 days .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Variable Analysis : Compare assay conditions (e.g., serum content in cell media, incubation time) that alter compound bioavailability .
  • Purity Validation : Re-test batches with HPLC to rule out impurities (e.g., residual solvents or by-products) .
  • Structural Analogues : Benchmark against similar compounds (e.g., fluorophenyl-thiazole derivatives) to identify SAR trends .

Q. What mechanistic approaches elucidate the compound’s mode of action?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., NF-κB p65 subunit) using AutoDock Vina; validate with mutagenesis studies .
  • Western Blotting : Quantify downstream protein expression (e.g., IκBα degradation for NF-κB pathway analysis) .
  • Transcriptomics : RNA-seq or qPCR to identify differentially expressed genes (e.g., pro-inflammatory cytokines) .

Q. How does pH or solvent environment affect the compound’s stability and reactivity?

  • Methodological Answer :
  • pH-Dependent Stability : Use accelerated stability testing (e.g., 40°C/75% RH) with buffers (pH 1–13); monitor degradation via LC-MS .
  • Solvent Effects : Compare reaction kinetics in polar (acetonitrile) vs. nonpolar (toluene) solvents; track intermediates by TLC .
  • Hydrolytic Resistance : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Notes

  • Methodological Rigor : Emphasis on reproducible protocols, statistical validation, and cross-study comparisons.
  • Advanced Techniques : Docking, transcriptomics, and stability studies address mechanistic and translational challenges.

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